
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate is an organic compound with the molecular formula C14H20BrNO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group, a 2-bromophenyl group, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromophenyl)propylamine and cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production.
化学反応の分析
Types of Reactions
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with the bromine atom replaced by hydrogen or other groups.
Substitution: Substituted products with different functional groups replacing the bromine atom.
科学的研究の応用
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and cyclopropyl groups may contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
tert-Butyl 3-bromopropylcarbamate: Similar structure but lacks the cyclopropyl group.
tert-Butyl (3-iodophenyl)propylcarbamate: Similar structure with iodine instead of bromine.
tert-Butyl (3-(2-chlorophenyl)propyl)(cyclopropyl)carbamate: Similar structure with chlorine instead of bromine.
Uniqueness
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate is unique due to the presence of both the bromophenyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interactions with molecular targets.
特性
分子式 |
C17H24BrNO2 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC名 |
tert-butyl N-[3-(2-bromophenyl)propyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19(14-10-11-14)12-6-8-13-7-4-5-9-15(13)18/h4-5,7,9,14H,6,8,10-12H2,1-3H3 |
InChIキー |
AEFLONZLKXWDKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1Br)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


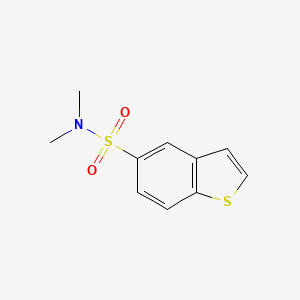

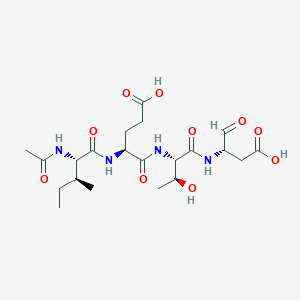

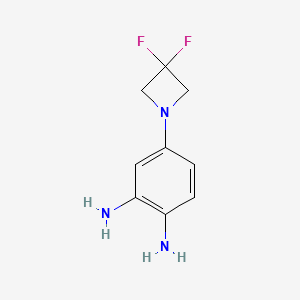
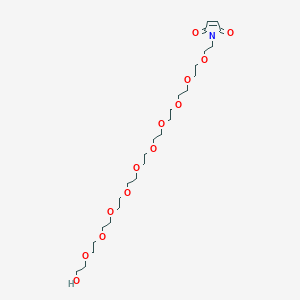
![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
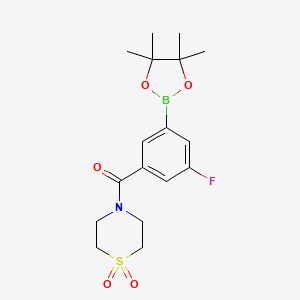
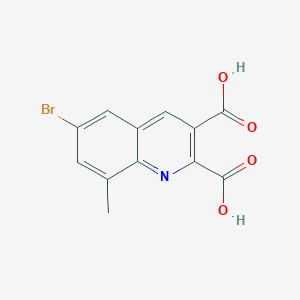
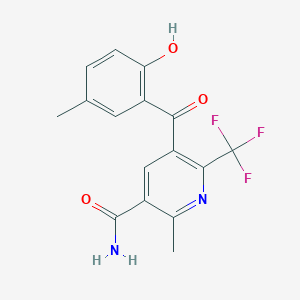
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
pyrimidin-2-one;hydrochloride](/img/structure/B13723938.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)
![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
